molecular formula C40H56O B12291092 Cryptoxanthin, (+/-)- CAS No. 31272-51-2

Cryptoxanthin, (+/-)-

Cat. No.: B12291092
CAS No.: 31272-51-2
M. Wt: 552.9 g/mol
InChI Key: DMASLKHVQRHNES-QQGJMDNJSA-N
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Chemical Reactions Analysis

Types of Reactions: Cryptoxanthin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Due to its highly unsaturated structure, cryptoxanthin is prone to oxidation, which can lead to the formation of various oxidation products .

Common Reagents and Conditions: Common reagents used in the reactions involving cryptoxanthin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from the oxidation of cryptoxanthin include retinal and 3-hydroxyretinal . These products are significant because they contribute to the compound’s role as a provitamin A, which is essential for vision and overall health .

Properties

CAS No.

31272-51-2

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

IUPAC Name

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+

InChI Key

DMASLKHVQRHNES-QQGJMDNJSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Origin of Product

United States

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